molecular formula C30H44O10 B1208533 Vernadigin CAS No. 30285-47-3

Vernadigin

Cat. No.: B1208533
CAS No.: 30285-47-3
M. Wt: 564.7 g/mol
InChI Key: NAQIOLFTZRJOKV-OBDZMSMTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vernadigin (C30H44O10, molecular weight 564.68 g/mol) is a cardiac glycoside isolated primarily from Adonis vernalis (Pheasant's Eye) and related species such as Adonis microcarpa . It belongs to the cardenolide class, which inhibits Na<sup>+</sup>/K<sup>+</sup>-ATPase, leading to increased intracellular calcium concentrations and enhanced myocardial contractility. Vernadigin is noted for its antiarrhythmic properties but also exhibits significant toxicity, particularly in overdose scenarios . Its structure comprises a steroid nucleus (aglycone: adonitoxigenin) linked to a trisaccharide moiety, including a diginoside sugar .

Properties

CAS No.

30285-47-3

Molecular Formula

C30H44O10

Molecular Weight

564.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,16S,17R)-5,14,16-trihydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C30H44O10/c1-16-26(34)22(37-3)11-24(39-16)40-18-4-8-28(15-31)19-5-7-27(2)25(17-10-23(33)38-14-17)21(32)13-30(27,36)20(19)6-9-29(28,35)12-18/h10,15-16,18-22,24-26,32,34-36H,4-9,11-14H2,1-3H3/t16-,18+,19+,20-,21+,22-,24+,25+,26+,27-,28+,29+,30+/m1/s1

InChI Key

NAQIOLFTZRJOKV-OBDZMSMTSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(C(CC5(C4CCC3(C2)O)O)O)C6=CC(=O)OC6)C)C=O)OC)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H]([C@H](C[C@@]5([C@@H]4CC[C@@]3(C2)O)O)O)C6=CC(=O)OC6)C)C=O)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(C(CC5(C4CCC3(C2)O)O)O)C6=CC(=O)OC6)C)C=O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

Analytical Characterization

Recent UV-spectrophotometric methods (e.g., Kedde’s reagent) quantify Vernadigin in Adonis microcarpa extracts (0.52% total cardiac glycosides) . However, distinguishing Vernadigin from adonitoxin requires advanced techniques like HPLC-MS due to structural similarities .

Clinical and Ecological Implications

  • Toxicity in Poultry : Vernadigin, along with adonitoxin and cymarin, causes lethal cardiotoxicity in chickens exposed to Adonis aestivalis, highlighting ecological risks .
  • Therapeutic Potential: Vernadigin’s antiarrhythmic effects are under investigation for atrial fibrillation management, though its toxicity necessitates precise dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vernadigin
Reactant of Route 2
Vernadigin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.